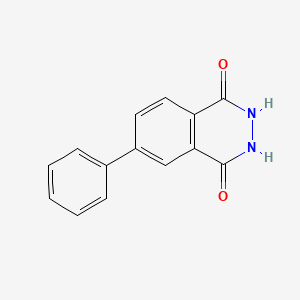

6-Phenylphthalazine-1,4-diol

Description

6-Phenylphthalazine-1,4-diol is a phthalazine derivative featuring a phenyl substituent at the 6-position and hydroxyl groups at the 1,4-positions. For example, microwave-assisted Gabriel synthesis using methylhydrazine and substituted phthalic anhydrides (as seen in phthalazine-1,4-dione derivatives) could be adapted .

Properties

Molecular Formula |

C14H10N2O2 |

|---|---|

Molecular Weight |

238.24 g/mol |

IUPAC Name |

6-phenyl-2,3-dihydrophthalazine-1,4-dione |

InChI |

InChI=1S/C14H10N2O2/c17-13-11-7-6-10(9-4-2-1-3-5-9)8-12(11)14(18)16-15-13/h1-8H,(H,15,17)(H,16,18) |

InChI Key |

TVTNMAQLAFJQOV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)NNC3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylphthalazine-1,4-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,2-diaminobenzene with a suitable aldehyde or ketone, followed by cyclization and subsequent functionalization to introduce the hydroxyl groups . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: Industrial production of 6-Phenylphthalazine-1,4-diol may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and advanced purification techniques to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 6-Phenylphthalazine-1,4-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and phthalazine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed:

Oxidation: Formation of ketones or quinones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of substituted phenylphthalazine derivatives.

Scientific Research Applications

6-Phenylphthalazine-1,4-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Phenylphthalazine-1,4-diol involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can act as a non-competitive antagonist of AMPA receptors, which are involved in excitatory neurotransmission.

Pathways Involved: By inhibiting AMPA receptors, it can modulate neurotransmission and exhibit anticonvulsant activity.

Comparison with Similar Compounds

Structural and Functional Analogues

Phthalazine-1,4-dione Derivatives

- Structure : Replace the 1,4-diol groups with ketones (diones).

- Synthesis : Microwave-assisted reactions of 4-chlorophthalic anhydride with methylhydrazine .

- Applications : Intermediate in medicinal chemistry (e.g., anticancer agents). The absence of hydroxyl groups reduces hydrogen-bonding capacity compared to 6-Phenylphthalazine-1,4-diol.

4-Benzylphthalazin-1-ylamino Derivatives

- Structure: Benzyl and amino substitutions at the 1,4-positions of phthalazine.

- Synthesis: Reaction of 4-benzyl-1-chlorophthalazine with aminophenols or acetanilide derivatives .

- Applications: Anticancer agents. The amino groups facilitate interactions with biological targets, whereas the diol groups in 6-Phenylphthalazine-1,4-diol may alter solubility and metabolic stability.

2-Butyne-1,4-diol

- Structure : Alkyne diol with linear carbon chain.

- Synthesis : Semi-hydrogenation of 2-butyne-1,4-diol (ByD) to (Z)-2-butene-1,4-diol (BeD) .

- Applications : Industrial intermediate for polymers, adhesives, and pesticides . Unlike 6-Phenylphthalazine-1,4-diol, it lacks aromaticity, limiting its use in drug design.

Benzene-1,4-diol (Hydroquinone)

- Structure : Simple aromatic diol.

- Synthesis: Reduction of para-quinone .

- Applications : Redox-active compound in biochemical systems (e.g., coenzyme Q). The absence of a heterocyclic core differentiates it from phthalazine-based diols.

Comparative Data Table

Research Findings and Key Differences

- Reactivity :

- Pharmacological Potential: Amino-substituted phthalazines (e.g., 4-benzylphthalazin-1-ylamino derivatives) exhibit anticancer activity via DNA intercalation or enzyme inhibition . The diol groups in 6-Phenylphthalazine-1,4-diol may confer distinct binding modes.

- Metabolism :

- Diol derivatives like trans-para-2-menthene-1,4-diol are rapidly absorbed, oxidized, and excreted . Similar metabolic pathways may apply to 6-Phenylphthalazine-1,4-diol, affecting its pharmacokinetics.

Biological Activity

6-Phenylphthalazine-1,4-diol is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Chemical Formula: C12H10N2O2

Molecular Weight: 218.22 g/mol

IUPAC Name: 6-phenyl-1,4-dihydroxyphthalazine

The compound features a phthalazine core, which is known for its diverse biological activities. The presence of hydroxyl groups at the 1 and 4 positions enhances its reactivity and potential interactions with biological targets.

6-Phenylphthalazine-1,4-diol exhibits several mechanisms of action that contribute to its biological effects:

- Inhibition of Enzymatic Activity: Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Interaction with Receptors: It has been reported to interact with various receptors, including those involved in neurotransmission and inflammation.

- Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in treating infections.

Antimicrobial Properties

Research indicates that 6-Phenylphthalazine-1,4-diol demonstrates significant antimicrobial activity against various pathogens. For instance:

| Pathogen | Inhibition Zone (mm) | Concentration Tested (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

These results indicate that the compound could be effective in treating bacterial and fungal infections.

Anticancer Activity

In vitro studies have shown that 6-Phenylphthalazine-1,4-diol exhibits cytotoxic effects on cancer cell lines. For example:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Study on Antimicrobial Efficacy

A study conducted by Atkinson et al. evaluated the antimicrobial efficacy of various phthalazine derivatives, including 6-Phenylphthalazine-1,4-diol. The results indicated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent .

Investigation of Anticancer Properties

Research published by Iversen et al. explored the anticancer properties of phthalazine derivatives. The study found that 6-Phenylphthalazine-1,4-diol effectively inhibited the growth of several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.